molecular formula C17H23N5O6 B13439017 2',3'-O-(1-Methylethylidene)-N-(2-methyl-1-oxopropyl)guanosine

2',3'-O-(1-Methylethylidene)-N-(2-methyl-1-oxopropyl)guanosine

Cat. No.: B13439017
M. Wt: 393.4 g/mol
InChI Key: WTTQOYHIGSELJN-ORXWAGORSA-N
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Description

2’,3’-O-(1-Methylethylidene)-N-(2-methyl-1-oxopropyl)guanosine is a synthetic derivative of guanosine, a nucleoside that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-O-(1-Methylethylidene)-N-(2-methyl-1-oxopropyl)guanosine typically involves the protection of the hydroxyl groups on the guanosine molecule followed by the introduction of the isopropylidene group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2’,3’-O-(1-Methylethylidene)-N-(2-methyl-1-oxopropyl)guanosine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2’,3’-O-(1-Methylethylidene)-N-(2-methyl-1-oxopropyl)guanosine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’,3’-O-(1-Methylethylidene)-N-(2-methyl-1-oxopropyl)guanosine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    2’,3’-O-Isopropylideneadenosine: Another nucleoside derivative with similar protective groups.

    2’,3’-O-Isopropylidenethymidine: A thymidine derivative with comparable chemical properties.

Uniqueness

2’,3’-O-(1-Methylethylidene)-N-(2-methyl-1-oxopropyl)guanosine is unique due to its specific structural modifications, which can confer distinct chemical and biological properties compared to other nucleoside derivatives. These modifications can enhance its stability, reactivity, and potential therapeutic applications.

Properties

Molecular Formula

C17H23N5O6

Molecular Weight

393.4 g/mol

IUPAC Name

N-[9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C17H23N5O6/c1-7(2)13(24)20-16-19-12-9(14(25)21-16)18-6-22(12)15-11-10(8(5-23)26-15)27-17(3,4)28-11/h6-8,10-11,15,23H,5H2,1-4H3,(H2,19,20,21,24,25)/t8-,10-,11-,15-/m1/s1

InChI Key

WTTQOYHIGSELJN-ORXWAGORSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OC(O4)(C)C

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)CO)OC(O4)(C)C

Origin of Product

United States

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